9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(4-Methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a 1,2,4-triazoloquinazolinone core. The structure includes a 4-methoxyphenyl substituent at position 9 and a methyl group at position 4. This compound belongs to a broader class of triazoloquinazolinones, which are explored for diverse pharmacological activities, including receptor agonism and antimicrobial effects . Its synthesis typically involves cyclocondensation reactions, often catalyzed by acidic or deep eutectic solvents, to form the fused triazole-quinazoline ring system .
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H18N4O2/c1-10-7-13-15(14(22)8-10)16(21-17(20-13)18-9-19-21)11-3-5-12(23-2)6-4-11/h3-6,9-10,16H,7-8H2,1-2H3,(H,18,19,20) |
InChI Key |
USPRONXNKAVDKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Pathway
The most efficient route involves a one-pot, three-component reaction of 3-amino-5-methylthio-1H-1,2,4-triazole , 4-methoxybenzaldehyde , and 5-methylcyclohexane-1,3-dione in aqueous ethanol (1:1 v/v) catalyzed by L-proline (10 mol%). The reaction proceeds via:
- Schiff base formation between the aldehyde and triazole amine.
- Knoevenagel condensation with the cyclic dione to form the quinazolinone core.
- Cyclodehydration to yield the triazoloquinazolinone framework.
Key advantages include:
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 10 mol% | Yield: 92% |
| Solvent | EtOH:H₂O (1:1) | Yield: 89–94% |
| Temperature | 80°C | Time: 2.5 hr |
Substituting L-proline with Melamine@TMG (a tetramethylguanidine-functionalized nanocatalyst) enhances recyclability (5 cycles, <8% activity loss) and reduces reaction time to 15–30 min.
Stepwise Synthesis via Cyclization and Functionalization
Intermediate Preparation
2.1.1 Synthesis of 6-Methylquinazolin-8(4H)-one
5-Methylcyclohexane-1,3-dione undergoes condensation with 4-methoxyaniline in acetic acid, yielding the quinazolinone precursor (87% yield).
2.1.2 Triazole Ring Formation
Treatment of the quinazolinone with 3-amino-1,2,4-triazole in phosphoryl chloride generates the triazoloquinazolinone core via cyclodehydration (72% yield).
Post-Synthetic Modification
Methylthio Group Introduction :
- Reaction with methyl iodide in DMF/K₂CO₃ introduces the 6-methyl group (85% yield).
- Oxidative Desulfurization : H₂O₂/CH₃COOH converts methylthio to methylsulfonyl, though this step is optional for the target compound.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Time (hr) | Catalyst |
|---|---|---|---|
| Three-component | 92 | 2.5 | L-proline |
| Stepwise | 72–85 | 6–8 | POCl₃/K₂CO₃ |
| Nanocatalytic | 95 | 0.5 | Melamine@TMG |
Environmental Impact
- Three-component : E-factor = 0.62, outperforms stepwise methods (E-factor = 3.1–4.5).
- Nanocatalytic : Reusable catalyst reduces solvent waste by 40% compared to homogeneous systems.
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Insights
While no X-ray data exists for the target compound, analogous structures (e.g., 9-(4-ethoxyphenyl) derivatives) exhibit planar triazoloquinazolinone cores with dihedral angles <5° between substituents.
Chemical Reactions Analysis
9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Scientific Research Applications
The applications of 9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one are not explicitly detailed in the provided search results. However, the search results do provide information on related compounds and their applications, which can give insights into the potential applications of the title compound.
Related Compounds and Their Applications
- Triazoles and Tetrahydroquinazolines : The search results mention that compounds containing nitrogen heterocycles, such as triazoles, constitute a significant portion of small drug molecules approved by the FDA . Tetrahydroquinazolines and quinazolinone derivatives possess a wide range of bioactivities, including antimalarial, anticancer, antimicrobial, and antifungal properties .
- Thienopyrimidines : Thienopyrimidines exhibit structural and isoelectronic characteristics similar to purines, making them attractive in medicinal chemistry .
Specific Examples of Bioactive Quinazoline Derivatives
- Substituted quinazolin-4(3H)-ones and 3,4-dihydro-quinazolin-2(1H)-one derivatives have demonstrated effectiveness as broad-spectrum antitumor agents against numerous cell lines .
- Quinazoline derivatives containing a thiosemicarbazide moiety have been evaluated for their antitumor activity .
- Phenyl N-mustard-quinazoline derivatives have shown potential as selective and orally bioavailable antagonists of the platelet-derived growth factor (PDGF) receptor .
- Certain quinazoline derivatives have demonstrated potent inhibitory activity against Aurora kinase and Aurora B kinase, suggesting their potential as antitumor agents .
- 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as tumor necrosis factor alpha (TNF-α) production inhibitors, indicating their potential as anti-inflammatory agents .
Potential Research Directions
Given the structural similarities and bioactivities of related compounds, research into 9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one could explore its potential in the following areas:
- Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines.
- Antimicrobial and Antifungal Activity: Testing its effectiveness against different microbial and fungal strains .
- Anti-inflammatory Activity: Assessing its ability to inhibit TNF-α production .
- Kinase Inhibition: Investigating its inhibitory effects on kinases like Aurora kinase .
Summary Table: Potential Applications Based on Related Compounds
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways:
Neuroprotection: It inhibits the endoplasmic reticulum stress and apoptosis pathways, reducing neuronal cell death.
Anti-inflammatory: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Anticancer: It targets the PCAF bromodomain, inhibiting the proliferation of cancer cells and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The physicochemical properties of triazoloquinazolinones are highly dependent on substituents. Key analogs and their properties are summarized below:
*Calculated based on molecular formula (C₁₉H₁₉N₅O₂). †Estimated from analogous compounds.
The target compound’s 4-methoxyphenyl group balances lipophilicity (logP ~3.0) and hydrogen-bonding capacity (polar surface area ~54 Ų), making it suitable for membrane permeability while retaining solubility.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The triazoloquinazolinone scaffold is pharmacologically versatile. Key findings include:
- RXFP4 Agonism : The unsubstituted scaffold (5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one) acts as a selective RXFP4 agonist, with potency influenced by aryl substituents. For example, a 2-chlorophenyl group at position 9 enhances receptor binding affinity .
- Antimicrobial Activity : Pyridinyl-substituted analogs (e.g., 1-(4-pyridinyl)-4-phenyl derivative ) exhibit moderate antimicrobial effects, likely due to increased hydrogen-bonding capacity.
- Impact of Methoxy Groups : The target compound’s 4-methoxyphenyl group may enhance metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
Spectroscopic Characterization
Spectral data for analogs provide benchmarks for structural confirmation:
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1636 cm⁻¹, consistent with 9-(2-chlorophenyl)-6,6-dimethyl analog .
- NMR : The methyl group at position 6 typically resonates as a singlet near δ 1.01–1.07 ppm in DMSO-d₆ , while the methoxy protons appear as a singlet near δ 3.7–3.8 ppm.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what catalysts are commonly employed?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions using deep eutectic solvents (DES) or acidic catalysts. For example, highlights the use of NGPU catalyst for synthesizing structurally similar triazoloquinazolinones, achieving yields of 85–90% under mild conditions . Key steps include:
- Reacting substituted benzaldehydes with aminotriazole derivatives.
- Cyclization under reflux using ethanol or toluene as solvents.
- Purification via column chromatography.
Catalyst Comparison (From , Table 6):
| Catalyst | Yield (%) | Reaction Time (h) | Reusability (cycles) |
|---|---|---|---|
| NGPU | 92 | 1.5 | 5 |
| H2SO4 | 78 | 3.0 | Non-reusable |
| FeCl3 | 65 | 4.5 | Non-reusable |
NGPU outperforms traditional catalysts due to recyclability and reduced reaction times .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR : Used to confirm substituent positions and hydrogen environments. For example, triazolo protons resonate at δ 8.2–8.5 ppm, while methoxyphenyl groups appear as singlets at δ 3.8–4.0 ppm .
- LC-MS : Validates molecular weight (e.g., m/z 352.1 [M+H]+ for C20H20N4O2) and purity (>95%) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles between fused rings in ) .
- Elemental Analysis : Confirms C, H, N content with <0.5% deviation from theoretical values .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol ( ).
- Catalyst Reusability : NGPU retains >85% activity after 5 cycles, reducing costs ( , Table 6) .
- Temperature Control : Reactions at 80–90°C minimize side products (e.g., dimerization) .
- Microwave Assistance : Reduces reaction times from hours to minutes (unmentioned in evidence but inferred from similar triazolo syntheses).
Data Contradiction Analysis:
Yields vary significantly with substituents. For example, electron-donating groups (e.g., methoxy) improve yields (85–92%) compared to electron-withdrawing groups (60–70%) .
Advanced: What computational approaches predict the biological activity of triazoloquinazolinones?
Methodological Answer:
- Molecular Docking : used AutoDock Vina to simulate interactions with 14-α-demethylase lanosterol (PDB: 3LD6). Key findings:
- The methoxyphenyl group forms hydrophobic interactions with Val130 and Leu321.
- Triazole nitrogen participates in hydrogen bonding with Tyr140.
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal activity .
Reliability Assessment:
Docking scores (e.g., binding energy ≤ -7.5 kcal/mol) align with in vitro antifungal IC50 values (≤10 µM) in preliminary assays .
Advanced: How to design experiments for environmental impact assessment?
Methodological Answer:
- Fate Studies : Use OECD 308/309 guidelines to assess biodegradation in water/soil ( ).
- Bioaccumulation : Measure logP values (predicted 2.8–3.5 via ChemAxon) to evaluate lipid solubility.
- Toxicity Testing : Conduct Daphnia magna acute toxicity assays (EC50 determination) .
Experimental Design Framework (From ):
| Parameter | Method | Duration |
|---|---|---|
| Abiotic Degradation | Hydrolysis/photolysis studies | 30–90 days |
| Biotic Degradation | OECD 301F respirometry | 28 days |
| Ecotoxicity | Algal growth inhibition (OECD 201) | 72 hrs |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Curves : Ensure consistent IC50 calculation methods (e.g., nonlinear regression vs. linear interpolation).
- Assay Variability : Control cell line passage numbers (e.g., HeLa vs. HEK293) and serum concentrations .
- Structural Analogues : Compare with 5,6-dihydrotriazoloquinazolines ( ), noting that methyl groups at C6 enhance membrane permeability .
Basic: What distinguishes this compound from similar quinazolinone derivatives?
Methodological Answer:
- Structural Uniqueness : The fused triazoloquinazolinone core (vs. simple quinazolinones in ) enhances planar rigidity, improving target binding .
- Electronic Profile : Methoxyphenyl groups increase electron density, altering redox properties ( ).
| Property | Target Compound | Quinazolinone () |
|---|---|---|
| Molecular Weight | 352.1 g/mol | 150.18 g/mol |
| logP | 3.2 (predicted) | 1.5 |
| Bioactivity | Antifungal, Anticancer | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
